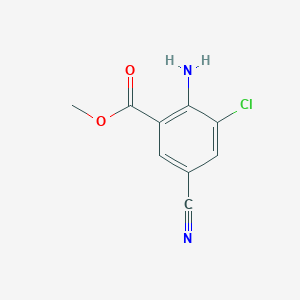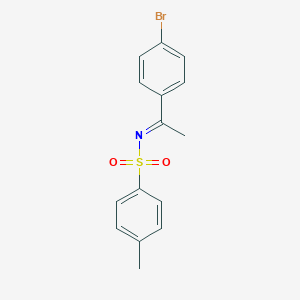![molecular formula C10H13NO3 B13366850 (3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields of scientific research. This compound features a tetrahydrofuran ring substituted with a hydroxyphenylamino group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyaniline and a suitable tetrahydrofuran derivative.
Reaction Conditions: The key step involves the nucleophilic substitution of the hydroxyaniline on the tetrahydrofuran ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted tetrahydrofuran derivatives
科学的研究の応用
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenylamino group can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
- (3S,4R)-4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Nitrophenyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds with different substituents.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(3S,4R)-4-(4-hydroxyanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c12-8-3-1-7(2-4-8)11-9-5-14-6-10(9)13/h1-4,9-13H,5-6H2/t9-,10-/m1/s1 |
InChIキー |
PDSPUEWLUANPAF-NXEZZACHSA-N |
異性体SMILES |
C1[C@H]([C@@H](CO1)O)NC2=CC=C(C=C2)O |
正規SMILES |
C1C(C(CO1)O)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
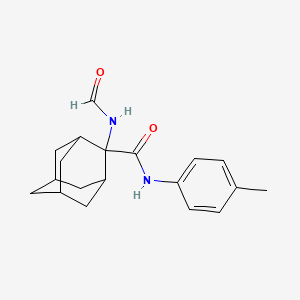
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
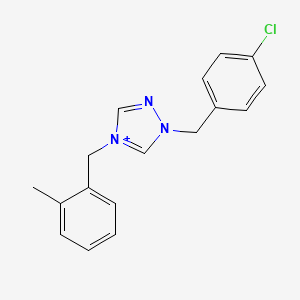
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
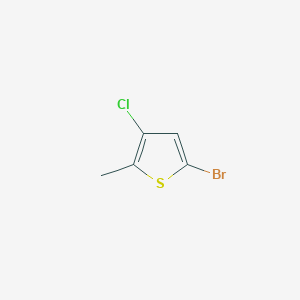
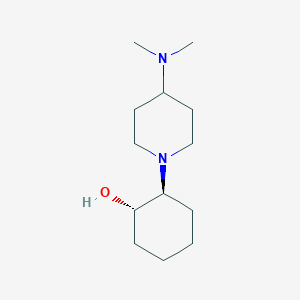
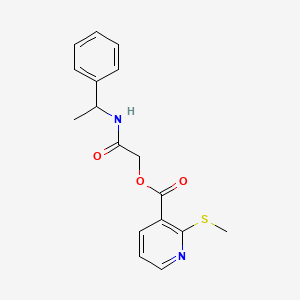
![2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)
